tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate
Overview
Description
tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate: is a chemical compound with the molecular formula C9H20N2O3 . It is known for its unique structure, which includes a tert-butyl group, an amino group, and a hydroxy group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino alcohol. One common method includes the use of tert-butyl chloroformate and the corresponding amino alcohol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: PCC, DMP, or other oxidizing agents in an organic solvent.
Reduction: NaBH4 or LiAlH4 in an appropriate solvent.
Substitution: Various nucleophiles in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxy compound .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a protecting group for amino acids and peptides. It helps in the selective modification of biomolecules without affecting other functional groups .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties .
Mechanism of Action
The mechanism of action of tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(2-amino-2-methylpropan-1-yl)carbamate
Uniqueness: tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate is unique due to its specific combination of functional groups. The presence of both an amino and a hydroxy group on the same carbon atom provides distinct reactivity and versatility in chemical synthesis. This compound’s structure allows for selective modifications and applications in various fields .
Properties
IUPAC Name |
tert-butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3/c1-8(2,3)14-7(13)11-9(4,5-10)6-12/h12H,5-6,10H2,1-4H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOJVEZGZYSVPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CN)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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